3-(Ethanesulfonyl)propan-1-amine
Description
3-(Ethanesulfonyl)propan-1-amine is a primary amine featuring an ethanesulfonyl (-SO₂C₂H₅) substituent at the 3rd carbon of the propane backbone. This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The sulfonyl group enhances stability and polarity, influencing solubility and reactivity in synthetic pathways.
Properties
Molecular Formula |
C5H13NO2S |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
3-ethylsulfonylpropan-1-amine |
InChI |
InChI=1S/C5H13NO2S/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3 |
InChI Key |
UDZUCQFIJDKVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the propan-1-amine backbone but differ in substituents, leading to distinct properties:
Physical and Chemical Properties
- Boiling Points : 3-(Hexyloxy)propan-1-amine has a high boiling point (229.7°C) due to its long alkyl chain , whereas sulfonyl derivatives (e.g., 3-(benzylsulfonyl)propan-1-amine) may exhibit lower volatility.
- Polarity : Sulfonyl groups increase polarity and aqueous solubility compared to ether or alkyl substituents.
- Stability : Sulfonyl groups enhance thermal and oxidative stability, advantageous in pharmaceutical intermediates .
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